6-Bromo-5-methylindole-3-acetic Acid
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Overview
Description
6-Bromo-5-methylindole-3-acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . Industrial production methods may involve the use of more scalable and efficient processes, such as the use of indolylboronic acids and electrophilic compounds .
Chemical Reactions Analysis
6-Bromo-5-methylindole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common reagents used in these reactions include titanium(III) chloride for reduction and various electrophiles for substitution reactions. Major products formed from these reactions include substituted indoles and other functionalized derivatives .
Scientific Research Applications
6-Bromo-5-methylindole-3-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylindole-3-acetic acid involves its interaction with specific molecular targets and pathways. As an indole derivative, it may interact with various receptors and enzymes, influencing biological processes such as cell growth, differentiation, and apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-Bromo-5-methylindole-3-acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the bromine and methyl groups.
5-Bromoindole: A simpler derivative with only the bromine substituent.
5-Methylindole: A derivative with only the methyl substituent.
The uniqueness of this compound lies in its combined bromine and methyl substitutions, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C11H10BrNO2 |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-(6-bromo-5-methyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H10BrNO2/c1-6-2-8-7(3-11(14)15)5-13-10(8)4-9(6)12/h2,4-5,13H,3H2,1H3,(H,14,15) |
InChI Key |
BPFSTSFKGPNTBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC=C2CC(=O)O |
Origin of Product |
United States |
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